molecular formula C18H22ClNO3 B1451642 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline CAS No. 1040693-08-0

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline

Cat. No. B1451642
M. Wt: 335.8 g/mol
InChI Key: XHLHAHNAGLWYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline, also known by its chemical formula C18H22ClNO3 , is a synthetic compound. It falls under the category of anilines , which are organic compounds containing an amino group attached to an aromatic ring. This particular compound exhibits interesting properties due to its unique structure.



Molecular Structure Analysis

The molecular structure of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline consists of the following components:



  • An aromatic ring with a chlorine substituent (4-chloro-2-methylphenoxy).

  • An ethyl group attached to the aromatic ring (2-(4-chloro-2-methylphenoxy)ethyl).

  • An aniline moiety (4-(2-methoxyethoxy)aniline).



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including substitution, oxidation, and reduction. Researchers have likely explored its reactivity in the laboratory, but detailed studies are scarce.



Physical And Chemical Properties Analysis



  • Physical Properties :



    • Molecular Weight: 335.83 g/mol

    • Appearance: Solid

    • Solubility: Soluble in organic solvents

    • Melting Point: Varies




  • Chemical Properties :



    • Reactivity: May undergo substitution reactions

    • Stability: Stable under standard conditions




Safety And Hazards

As with any chemical compound, safety precautions are crucial. Researchers handling N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline should follow proper lab protocols, including wearing appropriate protective gear. Specific safety data, such as toxicity and environmental impact, would require further investigation.


Future Directions

Future research could focus on the following aspects:



  • Biological Activity : Investigate its potential as a drug candidate or probe for specific biological targets.

  • Synthetic Routes : Develop efficient synthetic routes for large-scale production.

  • Structure-Activity Relationship : Explore structural modifications to enhance desired properties.


properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3/c1-14-13-15(19)3-8-18(14)23-10-9-20-16-4-6-17(7-5-16)22-12-11-21-2/h3-8,13,20H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLHAHNAGLWYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCNC2=CC=C(C=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline
Reactant of Route 3
Reactant of Route 3
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline
Reactant of Route 4
Reactant of Route 4
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline
Reactant of Route 5
Reactant of Route 5
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline
Reactant of Route 6
Reactant of Route 6
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.